molecular formula C12H11BrN2O2 B442433 methyl 4-[(4-bromo-1H-pyrazol-1-yl)methyl]benzoate CAS No. 312310-09-1

methyl 4-[(4-bromo-1H-pyrazol-1-yl)methyl]benzoate

Cat. No. B442433
M. Wt: 295.13g/mol
InChI Key: AYUZXMFLDXNSSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Methyl 4-[(4-bromo-1H-pyrazol-1-yl)methyl]benzoate” is a chemical compound with the molecular formula C12H11BrN2O2 . It is a derivative of pyrazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .


Molecular Structure Analysis

The molecular structure of “methyl 4-[(4-bromo-1H-pyrazol-1-yl)methyl]benzoate” can be represented by the InChI code: 1S/C12H11BrN2O2/c1-17-12(16)10-4-2-9(3-5-10)7-15-8-11(13)6-14-15/h2-6,8H,7H2,1H3 . This indicates the presence of a bromo-pyrazolyl group attached to a benzoate ester.

Scientific Research Applications

Hydrogen-Bonded Supramolecular Structures

Research by Portilla, Mata, Nogueras, Cobo, Low, & Glidewell (2007) explored the hydrogen-bonded supramolecular structures in substituted 4-pyrazolylbenzoates. The study highlighted how these molecules are linked by various hydrogen bonds, forming chains, sheets, and three-dimensional framework structures. This research is relevant for understanding the structural and bonding properties of compounds like methyl 4-[(4-bromo-1H-pyrazol-1-yl)methyl]benzoate (Portilla et al., 2007).

Antimicrobial Activity

Shah (2014) investigated the synthesis of novel Arylazopyrazolones substituted with Thiazolyhydrazone, demonstrating significant antimicrobial activity against various bacteria and fungi. This research suggests the potential use of methyl 4-[(4-bromo-1H-pyrazol-1-yl)methyl]benzoate derivatives in antimicrobial applications (Shah, 2014).

Application in Palladium-Catalyzed Cross-Coupling Reactions

Ocansey, Darkwa, & Makhubela (2018) focused on synthesizing bulky pyrazole-based ligands and evaluating their use in Suzuki–Miyaura cross-coupling reactions. The study demonstrates the utility of pyrazole-containing compounds, like methyl 4-[(4-bromo-1H-pyrazol-1-yl)methyl]benzoate, in stabilizing metal complexes for catalysis (Ocansey et al., 2018).

Synthesis of Novel Compounds with Potential Inhibitory Activity

Qin, Xing, Zhang, Makawana, Jiang, & Zhu (2014) designed and synthesized (1,3-diphenyl-1H-pyrazol-4-yl) methyl benzoate derivatives and evaluated them as potential inhibitors, demonstrating significant inhibitory activity in vitro. This highlights the potential for designing drugs and inhibitors based on the structure of methyl 4-[(4-bromo-1H-pyrazol-1-yl)methyl]benzoate (Qin et al., 2014).

Catalytic Properties and Structural Analysis

Jadeja, Parihar, Vyas, & Gupta (2012) synthesized Schiff base ligands using pyrazolone-based compounds and analyzed their copper complexes' DNA binding and catalytic properties. These findings can be extended to methyl 4-[(4-bromo-1H-pyrazol-1-yl)methyl]benzoate, providing insights into its potential application in catalysis and DNA interaction studies (Jadeja et al., 2012).

properties

IUPAC Name

methyl 4-[(4-bromopyrazol-1-yl)methyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrN2O2/c1-17-12(16)10-4-2-9(3-5-10)7-15-8-11(13)6-14-15/h2-6,8H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYUZXMFLDXNSSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)CN2C=C(C=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 4-[(4-bromo-1H-pyrazol-1-yl)methyl]benzoate

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